[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea
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Overview
Description
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea typically involves the reaction of 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with urea under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted indole derivatives .
Scientific Research Applications
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholine esterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease. Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering cell cycle arrest .
Comparison with Similar Compounds
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea can be compared with other indole derivatives such as:
1-benzyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative that acts as a plant hormone and has different biological activities compared to this compound.
Indole-3-carbinol: Another indole derivative known for its anticancer properties, but with a different mechanism of action and molecular targets.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
(1-benzyl-2-hydroxyindol-3-yl)iminourea |
InChI |
InChI=1S/C16H14N4O2/c17-16(22)19-18-14-12-8-4-5-9-13(12)20(15(14)21)10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H2,17,22) |
InChI Key |
IZKYCHGKZULGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)N |
Origin of Product |
United States |
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